The compound 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- is a member of the pyran family, characterized by its six-membered heterocyclic structure containing five carbon atoms and one oxygen atom. Its molecular formula is with a molecular weight of approximately 190.20 g/mol. This compound features a phenyl group at the 6-position and two carbonyl groups at the 2 and 4 positions, contributing to its unique chemical properties and potential biological activities .
2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- can undergo various chemical transformations:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Research indicates that compounds within the pyran class, including 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl-, exhibit a range of biological activities. These may include:
The synthesis of 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- typically involves:
Specific methods may vary, but generally involve solvents such as ethanol or acetic acid and catalysts to enhance reaction efficiency .
This compound has several applications across different fields:
Studies on the interactions of 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- with biological targets have revealed its ability to bind with specific enzymes and receptors. This binding can modulate enzyme activity or receptor function, leading to various biological effects. The exact mechanisms are still under investigation but are crucial for understanding its therapeutic potential .
Similar compounds include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-[(4-Aminophenyl)methylene]-6-methyl-2H-pyran-2,4(3H)-dione | C₁₄H₁₃NO₄ | Contains an amino group; potential for different reactivity |
| 3-[(4-Hydroxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione | C₁₄H₁₃NO₄ | Hydroxy group increases polarity and solubility |
| 3-[(4-Chloroanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione | C₁₄H₁₃ClN₂O₄ | Chlorine atom introduces unique electronic properties |
What distinguishes 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- from similar compounds is its specific substitution pattern and the presence of the phenyl group at the 6-position. This configuration influences its reactivity, solubility, and biological properties, making it a valuable compound for further research and application in medicinal chemistry .
Organocatalysis has emerged as a powerful tool for constructing enantiomerically enriched 2H-pyran-2,4(3H)-dione derivatives. A notable example involves the use of cinchona alkaloid derivatives, such as (DHQD)₂PYR, to mediate asymmetric Michael/cyclization cascades. In one protocol, pyrazolones react with isatylidene malononitriles under 1 mol% (DHQD)₂PYR catalysis, yielding spirooxindole-fused pyrones with up to 91% enantiomeric excess (ee) and near-quantitative yields. The catalyst’s ability to stabilize transition states through hydrogen bonding and π-π interactions ensures high stereoselectivity.
Another approach employs imidazolidinone catalysts for intramolecular Diels-Alder (IMDA) reactions. For instance, iminium catalysis enables the cycloisomerization of diene-enal substrates into [4.4.0] bicyclic pyrones, a strategy applied in the synthesis of solanapyrone D. The chiral catalyst induces a twisted transition state, favoring endo selectivity and precise control over ring stereochemistry.
Table 1: Representative Organocatalytic Systems for Pyrone Synthesis
| Catalyst | Substrate Class | Yield (%) | ee (%) |
|---|---|---|---|
| (DHQD)₂PYR | Spirooxindole-pyrones | 96–99 | 85–91 |
| Imidazolidinone | Bicyclic pyrones | 70–85 | 90–95 |
Palladium catalysis enables efficient introduction of aryl groups at the 6-position of the pyrone core. A cross-coupling reaction between aryl iodides and cyclic vinyldiazo esters, mediated by Pd(OAc)₂ and Xantphos, generates 3-aryl-2-pyrones in 65–82% yields. The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by alkyne insertion and reductive elimination. This method accommodates electron-donating and electron-withdrawing substituents on the aryl ring, demonstrating broad functional group compatibility.
Additionally, Pd/C-mediated tandem C–C/C–O bond formation has been employed to synthesize pyrano[4,3-c]pyrazol-4(1H)-ones from 5-iodopyrazole-4-carboxylic acids and terminal alkynes. The dual catalytic cycle involves initial coupling to form a vinylpalladium intermediate, followed by lactonization to yield the pyrone scaffold.
Table 2: Palladium-Catalyzed Synthesis of 6-Aryl Pyrones
| Aryl Iodide | Product | Yield (%) |
|---|---|---|
| 4-MeOC₆H₄I | 3-(4-Methoxyphenyl)-2-pyrone | 78 |
| 3-NO₂C₆H₄I | Pyrano[4,3-c]pyrazolone | 72 |
While conventional thermal methods dominate pyrone synthesis, microwave irradiation offers potential advantages in reaction acceleration and energy efficiency. Current literature on dihydro-6-phenyl-2H-pyran-2,4(3H)-dione does not detail specific microwave protocols; however, analogous transformations suggest opportunities for optimization. For example, Pd-catalyzed couplings and lactonizations, which typically require prolonged heating, could benefit from microwave-enhanced kinetics. Future studies may explore solvent-free conditions or reduced catalyst loadings under microwave irradiation to align with green chemistry principles.
Tandem Stille coupling-cyclization sequences provide direct access to α-pyrones from (Z)-iodovinylic acids. In one method, 2-iodobenzoic acids react with organostannanes under Pd(PPh₃)₄ catalysis, forming biaryl intermediates that undergo spontaneous lactonization. This one-pot process eliminates the need for isolating sensitive intermediates and achieves yields of 60–85%. The stereochemical integrity of the vinylic iodide is critical, as (Z)-configurations favor 6-endo-dig cyclization over 5-exo-dig pathways.
Mechanistic Insight: The Stille coupling generates a vinylpalladium species, which undergoes intramolecular nucleophilic attack by the carboxylate oxygen. Subsequent reductive elimination releases the pyrone product and regenerates the Pd(0) catalyst.
The herbicidal activity of 3-aminoethylidene derivatives of pyran compounds has emerged as a significant area of research, with studies demonstrating that structural modifications can substantially enhance their phytotoxic properties [4]. Research on 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives has revealed promising herbicidal activity under pre-emergence conditions against multiple weed species [4]. The bioassay results indicate that most target compounds possess good herbicidal activity, with specific derivatives showing greater than 60% inhibition against Abutilon theophrasti Medicus, Amaranthus retroflexus, Echinochloa crus-galli, and other economically important weeds at dosages of 187.5 grams per hectare [4].
Structure-activity relationship studies have identified critical factors influencing herbicidal potency in pyran derivatives [5]. The graminicidal activity appears to depend strongly on the size and shape of the substituent at the 6-position of the pyran ring [5]. The activity correlates with both molar refractivity and fit to a hypothetical receptor, likely the active site of acetyl coenzyme A carboxylase [5]. Research suggests that pyran-based herbicides may mimic the transition state of the reaction catalyzed by acetyl coenzyme A carboxylase, providing insight into their mechanism of action [5].
| Compound Structure | Target Weed Species | Inhibition Rate (%) | Concentration (g/ha) |
|---|---|---|---|
| 3-Aminoethylidene pyran derivatives | Abutilon theophrasti Medicus | >60 | 187.5 |
| 3-Aminoethylidene pyran derivatives | Amaranthus retroflexus | >60 | 187.5 |
| 3-Aminoethylidene pyran derivatives | Echinochloa crus-galli | >60 | 187.5 |
| 3-Aminoethylidene pyran derivatives | Flaveria bidentis | >60 | 187.5 |
The mechanism of action involves disruption of plant de novo pyrimidine biosynthesis through inhibition of dihydroorotate dehydrogenase in the pathway [6]. Crystal structures of inhibitors bound to the enzyme define the nature of the interaction and the basis of herbicidal action [6]. The phenotypic response to pyran-based chemistry is most apparent in the early stages of growth and development, making pre-emergence application most effective for weed control [6].
The antimicrobial properties of 6-phenyl pyran derivatives have been extensively documented against various phytopathogenic fungi [10] [3] [11]. Research indicates that phenylthio, benzenesulfonyl, para-acetylaminobenzenesulfonyl, and para-bromophenyl substituents are beneficial for activity against gram-positive bacteria [10]. Specific pyran derivatives have demonstrated minimum inhibitory concentrations as low as 1.56 micrograms per milliliter against Staphylococcus aureus and 0.75 microgram per milliliter against Streptococcus species [10].
Studies on 6-phenyloxane-2,4-diones have revealed significant antimicrobial activity against common pathogenic bacteria and fungi [3]. These compounds, as well as their derivatives, have been isolated from various plants, bacteria, and fungi, including naturally occurring examples such as Podoblastins, Corallopyronins, Myxopyronins, and Fusapyrone [3]. The structural modifications of these compounds provide evidence that the choice of substituents is a major determinant of biological activity [3].
| Pathogen Type | Minimum Inhibitory Concentration | Active Compound Features |
|---|---|---|
| Gram-positive bacteria | 0.75-1.56 μg/mL | Phenylthio substituents |
| Fusarium species | 1.0 mg/mL | Phenyl derivative structure |
| Aspergillus flavus | Variable | 6-Pentyl-alpha-pyrone related |
| Botrytis cinerea | Growth inhibition | Volatile organic compound action |
The mechanism of antifungal action involves disruption of fungal cell membranes and modification of cell structure [11]. The compound 6-pentyl-alpha-pyrone disrupts fungal and oomycete cell membranes by interacting with the lipid bilayer structure [11]. The lipophilic nature allows penetration of the membrane's hydrophobic interior, disturbing the arrangement of lipids and proteins and compromising membrane integrity [11]. This disruption increases permeability, allowing ions, metabolites, and cellular components to leak out of the cell, resulting in osmotic imbalance, cellular dehydration, and eventual lysis [11].
The neuroprotective effects of pyran derivatives involve complex interactions with gamma-aminobutyric acid pathways [12] [13] [14]. Research has demonstrated that gamma-aminobutyric acid B receptors mediate neuroprotection through engagement with multiple G protein signaling pathways [12]. The receptor couples to G protein G-i/o to phosphorylate kinases ERK1 and ERK2, while also engaging G-13 to activate RhoA/Rac1-JNK pathways in primary mouse neurons [12].
Studies using gamma-aminobutyric acid-containing compounds have shown protection against brain impairments in Alzheimer disease model rats and prevention of mitochondrial dysfunction in cell culture [13]. The compound gammapyrone, containing three gamma-aminobutyric acid moieties, mitigated impairment of spatial learning and memory, prevented neuroinflammation, and normalized neurotransmitter metabolism [13]. The neuroprotective mechanism involves peptide-like regulatory mechanisms or allosteric modulatory properties rather than direct receptor binding [13].
| Pathway Component | Function | Neuroprotective Effect |
|---|---|---|
| G-i/o protein coupling | ERK1/ERK2 phosphorylation | Enhanced neuronal survival |
| G-13 protein coupling | RhoA/Rac1-JNK activation | PSD95 protein accumulation |
| Mitochondrial protection | Oxidative stress prevention | Reduced cellular dysfunction |
| Neuroinflammation control | Glial cell modulation | Preserved cognitive function |